(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol

Lipophilicity Drug-likeness ADME prediction

(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol is a 3,5-disubstituted isoxazole derivative bearing a hydroxymethyl group at the 3-position and a 4-isobutylphenyl substituent at the 5-position. It is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early‑discovery research, and no analytical data are provided by the supplier.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 763109-44-0
Cat. No. B12021562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol
CAS763109-44-0
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2=CC(=NO2)CO
InChIInChI=1S/C14H17NO2/c1-10(2)7-11-3-5-12(6-4-11)14-8-13(9-16)15-17-14/h3-6,8,10,16H,7,9H2,1-2H3
InChIKeyNJFWCDXRLPZZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol (CAS 763109-44-0)


(5-(4-Isobutylphenyl)isoxazol-3-YL)methanol is a 3,5-disubstituted isoxazole derivative bearing a hydroxymethyl group at the 3-position and a 4-isobutylphenyl substituent at the 5-position . It is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early‑discovery research, and no analytical data are provided by the supplier . The compound is a member of the broader isoxazole chemotype that has been explored as a scaffold for allosteric RORγt inverse agonists [1].

Why In-Class 5-Aryl-Isoxazole-3-methanol Analogs Cannot Replace (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol


The 4-isobutylphenyl substituent imparts a markedly higher calculated lipophilicity (LogP = 3.12) compared to closely related 5-aryl-isoxazole-3-methanol analogs, such as 5-(4-fluorophenyl)- (LogP = 1.97) and 5-(p-tolyl)- (LogP = 2.14) derivatives . This ~1.0–1.2 log unit increase in LogP can profoundly affect membrane permeability, plasma protein binding, and tissue distribution, meaning that simple interchange of the aryl group alters the pharmacokinetic and pharmacodynamic profile. Additionally, the steric volume of the isobutyl group may influence binding pocket complementarity in targets like RORγt, where the isoxazole core is a validated pharmacophore [1]. Therefore, substitution without confirmatory data risks losing the unique physicochemical signature that may underpin target engagement.

Quantitative Differentiation Evidence for (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol vs. Closest Analogs


Lipophilicity (LogP) Comparison: (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol vs. 5-(4-Fluorophenyl)- and 5-(p-Tolyl)-isoxazole-3-methanol Analogs

The target compound exhibits a calculated LogP of 3.12, which is 1.15 log units higher than the 4-fluorophenyl analog (LogP = 1.97) and 0.98 log units higher than the 4-methylphenyl analog (LogP = 2.14) . The unsubstituted isoxazole-3-methanol core (LogP = 0.17) is more than 2.9 log units lower [1]. This substantial increase in lipophilicity is driven by the isobutyl group and can be expected to alter passive membrane permeability and distribution volume compared to less lipophilic isosteres.

Lipophilicity Drug-likeness ADME prediction

Procurement Scarcity and Quality Classification: Sigma-Aldrich AldrichCPR 'Rare and Unique' Designation

Sigma-Aldrich classifies this specific compound under its AldrichCPR program as a 'rare and unique chemical' and explicitly states that no analytical data are collected for the product; the buyer assumes responsibility for identity and purity confirmation . This classification signals that the compound is not a routine catalog item and may not be readily available from multiple suppliers, in contrast to more common 5-aryl-isoxazole-3-methanol derivatives.

Chemical procurement Rare chemical collection Quality assurance

Class-Level Pharmacological Potential: The Isoxazole Scaffold as an Allosteric RORγt Inverse Agonist Pharmacophore

The trisubstituted isoxazole scaffold has been validated as a novel chemotype for allosteric RORγt inverse agonists. Meijer et al. (2019) identified several isoxazole-based ligands that showed potent inhibition in a FRET-based biochemical assay and cellular Th17 differentiation models [1]. The target compound, featuring a 5-(4-isobutylphenyl) substituent, matches the general substitution pattern of the disclosed active series. However, no quantitative activity data (IC50, Ki, or cellular potency) are publicly available for this specific derivative.

RORγt inverse agonist Autoimmune disease Allosteric modulation

Application Scenarios for (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol Based on Current Evidence


Lipophilicity-Dependent ADME Probe in Drug Discovery

Due to its elevated calculated LogP (3.12) relative to 5-(4-fluorophenyl)- and 5-(p-tolyl)-isoxazole-3-methanol analogs, this compound can serve as a physicochemical probe to study the impact of increased lipophilicity on membrane permeability, metabolic stability, and tissue distribution in isoxazole-based lead series . It is particularly relevant when exploring the lipophilicity-activity relationship (LipE) of RORγt inverse agonists or other intracellular targets where isoxazole scaffolds are employed [1].

Scaffold for RORγt Allosteric Modulator Optimization

The isoxazole core is a known pharmacophore for allosteric RORγt inverse agonists [1]. The 5-(4-isobutylphenyl) variant provides a distinct lipophilic and steric profile that has not been extensively characterized in the published literature, making it a valuable starting point for structure–activity relationship (SAR) studies aimed at identifying substituents that enhance potency or selectivity over other nuclear receptors. Researchers should, however, plan for in-house purity and identity verification given the lack of supplier analytical data .

Chemical Biology Tool for Probing Hydroxymethyl-Directed Bioconjugation

The primary hydroxymethyl group at the isoxazole 3-position is amenable to esterification, carbamate formation, or oxidation to the aldehyde/carboxylic acid, enabling the compound to be used as a linker-bearing fragment for bioconjugation or affinity-probe synthesis. The absence of bulk analytical data from vendors requires the user to establish purity prior to conjugation reactions.

Quote Request

Request a Quote for (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.